molecular formula C11H12N2O2 B1620888 (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid CAS No. 623582-99-0

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Cat. No.: B1620888
CAS No.: 623582-99-0
M. Wt: 204.22 g/mol
InChI Key: BQGLTWZZGBBPGT-JTQLQIEISA-N
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Description

“(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an amino group and a carboxylic acid group .


Synthesis Analysis

The synthesis of indole derivatives has been a major area of focus for synthetic chemists . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) . This indicates that the compound has a molecular weight of 189.2105 and consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in Fischer indolisation reactions, which involve the reaction of an aryl hydrazine with a carbonyl compound to form an indole . They can also undergo N-alkylation reactions, where an alkyl group is introduced to the nitrogen atom of the indole .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 189.2105 . The compound is likely to be a solid at room temperature, as suggested by its structural similarity to other indole derivatives .

Mechanism of Action

While the specific mechanism of action of “(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid” is not mentioned in the available resources, indole derivatives have been found to exhibit a variety of biological activities. For example, some indole derivatives have been found to inhibit tubulin polymerization, which can lead to antiproliferative effects against cancer cell lines .

Safety and Hazards

While specific safety and hazard information for “(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid” is not available in the resources, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, and not inhaling or ingesting the compound .

Future Directions

The future directions in the study of “(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, the development of new synthetic methods to produce these compounds more efficiently and in a more environmentally friendly manner could be a focus of future research . Additionally, further studies could be conducted to explore the mechanism of action of these compounds and to identify potential targets for therapeutic intervention .

Properties

IUPAC Name

(2S)-2-amino-2-(1-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGLTWZZGBBPGT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363560
Record name (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623582-99-0
Record name (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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